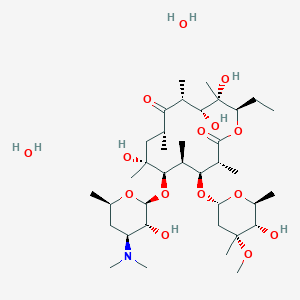
2,3-ジヒドロキシ安息香酸
概要
説明
ピロカテキン酸は、2,3-ジヒドロキシ安息香酸としても知られており、ヒドロキシ安息香酸の一種です。これは、さまざまな植物に自然に存在するフェノール性化合物であり、その抗酸化特性で知られています。この化合物は、ベンゼン環に1つ以上のヒドロキシル基が結合した特徴を持つ、より大きな安息香酸ファミリーの一部です。
2. 製法
合成経路と反応条件: ピロカテキン酸は、いくつかの方法で合成できます。
カテコールの酸化: 一般的な方法の1つは、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用してカテコール(1,2-ジヒドロキシベンゼン)を酸化することです。
2,3-ジヒドロキシベンザミドの加水分解: 別の方法は、強酸または強塩基の存在下での2,3-ジヒドロキシベンザミドの加水分解です。
工業生産方法: ピロカテキン酸の工業生産は通常、カテコールの酸化を伴います。この反応は、生成物の高収率と純度を確保するために、制御された条件下で行われます。このプロセスには、反応速度と効率を高めるための触媒の使用が含まれる場合があります。
反応の種類:
酸化: ピロカテキン酸は、さまざまなキノンを形成するために酸化反応を受けることができます。
還元: それはカテコールを形成するために還元することができます。
置換: ベンゼン環上のヒドロキシル基は、求電子置換反応に関与することができます。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、ニトロ化剤。
主な生成物:
酸化: キノン。
還元: カテコール。
置換: ピロカテキン酸のハロゲン化またはニトロ化誘導体。
4. 科学研究への応用
ピロカテキン酸は、科学研究で幅広い用途があります。
化学: それは、さまざまな有機化合物の合成における前駆体として使用されます。
生物学: それは、その抗酸化特性と酸化ストレスから細胞を保護する役割について研究されています。
医学: 研究によると、ピロカテキン酸は、抗炎症作用や抗癌作用など、潜在的な治療効果があります。
工業: それは、染料、医薬品、およびさまざまな工業プロセスにおける安定剤の生産に使用されます。
科学的研究の応用
Pyrocatechuic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Research has shown that pyrocatechuic acid has potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pharmaceuticals, and as a stabilizer in various industrial processes.
作用機序
ピロカテキン酸はその抗酸化活性によって主にその効果を発揮します。それはフリーラジカルと活性酸素種をスカベンジすることによって、細胞を酸化損傷から保護することができます。この化合物は、炎症と細胞増殖に関与するさまざまなシグナル伝達経路を調節することもできます。 たとえば、それは抗酸化酵素の発現につながるNrf2シグナル伝達経路を活性化することが示されています .
類似の化合物:
プロトカテキン酸(3,4-ジヒドロキシ安息香酸): 構造は似ていますが、ヒドロキシル基が異なる位置にあります。
ゲンチシン酸(2,5-ジヒドロキシ安息香酸): ヒドロキシル基が異なる位置にある、別のヒドロキシ安息香酸。
没食子酸(3,4,5-トリヒドロキシ安息香酸): ピロカテキン酸と比較して、追加のヒドロキシル基が含まれています。
独自性: ピロカテキン酸は、ヒドロキシル基の特定の配置により、独自の化学特性と生物活性を与えられているため、ユニークです。さまざまな化学反応を起こす能力と強力な抗酸化活性により、研究と産業の両方の用途において貴重な化合物となっています。
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2,3-Dihydroxybenzoic acid is incorporated into various siderophores, which are molecules that strongly complex iron ions for absorption into bacteria . It consists of a catechol group, which upon deprotonation binds iron centers very strongly, and the carboxylic acid group by which the ring attaches to various scaffolds through amide bonds .
Cellular Effects
It is known to have antimicrobial properties , suggesting that it may interact with cellular processes in bacteria
Molecular Mechanism
The molecular mechanism of 2,3-Dihydroxybenzoic acid involves its interaction with iron ions. The catechol group in the compound, upon deprotonation, binds iron centers very strongly . This binding interaction is crucial for its role in siderophores, which help in the absorption of iron into bacteria .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Metabolic Pathways
2,3-Dihydroxybenzoic acid is formed via the shikimate pathway . This pathway is a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids. This pathway is not present in animals, making it a target for antibiotics and herbicides .
準備方法
Synthetic Routes and Reaction Conditions: Pyrocatechuic acid can be synthesized through several methods:
Oxidation of Catechol: One common method involves the oxidation of catechol (1,2-dihydroxybenzene) using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Hydrolysis of 2,3-Dihydroxybenzamide: Another method involves the hydrolysis of 2,3-dihydroxybenzamide in the presence of a strong acid or base.
Industrial Production Methods: Industrial production of pyrocatechuic acid typically involves the oxidation of catechol. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve the use of catalysts to enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: Pyrocatechuic acid can undergo oxidation reactions to form various quinones.
Reduction: It can be reduced to form catechol.
Substitution: The hydroxyl groups on the benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Catechol.
Substitution: Halogenated or nitrated derivatives of pyrocatechuic acid.
類似化合物との比較
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Similar in structure but with hydroxyl groups at different positions.
Gentisic Acid (2,5-Dihydroxybenzoic Acid): Another hydroxybenzoic acid with hydroxyl groups at different positions.
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): Contains an additional hydroxyl group compared to pyrocatechuic acid.
Uniqueness: Pyrocatechuic acid is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potent antioxidant activity make it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
2,3-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDQAMYCGOIJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
875-28-5 (hydrochloride salt) | |
| Record name | 2,3-Dihydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70858712 | |
| Record name | 2,3-Dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Aldrich MSDS], Solid | |
| Record name | 2,3-Dihydroxybenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9921 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Pyrocatechuic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000021 [mmHg] | |
| Record name | 2,3-Dihydroxybenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9921 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
303-38-8, 27138-57-4 | |
| Record name | 2,3-Dihydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027138574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxy-Benzoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01672 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,3-Dihydroxybenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDROXY BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70D5FBB392 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Pyrocatechuic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204.00 to 208.00 °C. @ 760.00 mm Hg | |
| Record name | 2,3-Dihydroxy-Benzoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01672 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Pyrocatechuic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,3-DHBA acts as a siderophore, chelating iron (Fe3+) with high affinity. [] This iron sequestration limits iron availability for pathogens like Brucella abortus, hindering their growth and survival within macrophages. [] Additionally, 2,3-DHBA exhibits antioxidant properties by scavenging hydroxyl radicals. [, ]
A: * Molecular Formula: C7H6O4* Molecular Weight: 154.12 g/mol* Spectroscopic Data: Characterized using UV-visible, nuclear magnetic resonance (NMR), and mass spectroscopy. []
A: While specific data on material compatibility is limited in the provided research, 2,3-DHBA has been successfully incorporated into nanofiber blends of poly(d,l-lactide) (PDLLA) and poly(ethylene oxide) (PEO) for wound dressing applications. []
ANone: The provided research does not explicitly detail computational studies on 2,3-DHBA.
A: Research suggests that the position of the hydroxyl groups on the benzene ring is crucial for iron chelation and biological activity. [] For instance, modifications affecting the 2- and 3-hydroxyl groups may impact 2,3-DHBA's ability to act as a siderophore and its interaction with 2,3-DHBD. [, , ]
ANone: Research on 2,3-DHBA spans several decades, with early studies focusing on its role as a siderophore in microorganisms. Milestones include:
- Identification as a siderophore: Initial studies recognized 2,3-DHBA's ability to bind iron and act as a siderophore in various microorganisms. [, , , ]
- Biosynthesis pathway elucidation: Researchers have elucidated the biosynthetic pathway of 2,3-DHBA, involving enzymes like isochorismate synthase. [, , ]
- Role in plant defense: Studies revealed the accumulation of 2,3-DHBA in plants as a response to pathogen attack, suggesting its involvement in defense mechanisms. [, ]
- Therapeutic potential exploration: 2,3-DHBA's antioxidant and iron-chelating properties have prompted investigations into its potential therapeutic applications, such as in treating iron overload and sepsis. [, , ]
ANone: Yes, 2,3-DHBA research showcases cross-disciplinary efforts involving:
- Biochemistry and microbiology: Understanding 2,3-DHBA's biosynthesis, metabolism, and role as a siderophore in various organisms. [, , , , , ]
- Plant science and pathology: Investigating 2,3-DHBA's role in plant defense mechanisms against pathogens. [, ]
- Medicine and pharmacology: Exploring potential therapeutic applications of 2,3-DHBA, leveraging its antioxidant and iron-chelating properties. [, , , , ]
- Material science and engineering: Incorporating 2,3-DHBA into nanofiber-based materials for biomedical applications like wound dressings. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide](/img/structure/B14697.png)











